HYDRAZINE-D4

Vue d'ensemble

Description

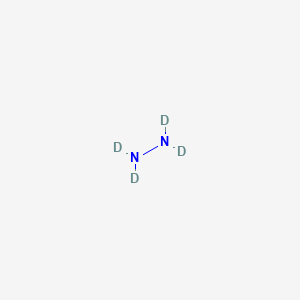

HYDRAZINE-D4 is a deuterated derivative of hydrazine, where four hydrogen atoms are replaced by deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific applications, particularly in the field of spectroscopy and reaction mechanism studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: HYDRAZINE-D4 can be synthesized through the reduction of deuterated nitrogen compounds. One common method involves the reduction of deuterated hydrazine sulfate with lithium aluminum deuteride in an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of this compound is less common due to the high cost of deuterium. it can be produced on a small scale in specialized laboratories using similar reduction techniques as mentioned above, ensuring high purity and isotopic enrichment.

Analyse Des Réactions Chimiques

Oxidation Reactions

Hydrazine-d4 undergoes oxidation to produce nitrogen gas (N₂) and deuterium oxide (D₂O). In catalytic systems, this reaction is critical for energy applications such as hydrazine fuel cells.

Electrocatalytic Oxidation

In a study using a Janus heteroatom-doped carbon electrocatalyst (NC/BNC), this compound exhibited a near-complete four-electron oxidation pathway:

Key findings include:

| Parameter | Value | Conditions |

|---|---|---|

| Electron transfer (n) | 3.7 (near 4-electron) | 0.1 M KOH, 25°C |

| Tafel slope | 56 mV dec⁻¹ | NC/BNC catalyst |

Reduction Reactions

This compound acts as a reducing agent in metal-ion reduction processes. For example, it selectively reduces Au³⁺ to Au⁰ in acidic media, forming stable gold nanoparticles. Isotopic labeling studies reveal a kinetic isotope effect (KIE) of 1.8–2.2, indicating deuterium substitution slows proton transfer during reduction .

Substitution Reactions

Palladium-catalyzed cross-coupling with aryl halides is a hallmark reaction. This compound participates in monoarylation to form deuterated aryl hydrazines:

Key Mechanistic Insights :

-

Rate-limiting step: Deprotonation of a hydrazine-bound Pd(II) complex .

-

Selectivity : >95% monoarylation achieved using Pd/CyPF-tBu catalysts at 100 ppm loading .

| Substrate | Yield (%) | Catalyst Loading (ppm) |

|---|---|---|

| 4-Chlorotoluene | 92 | 100 |

| 1,4-Dichlorobenzene | 88 | 100 |

Reaction Mechanisms and Kinetic Studies

Kinetic isotope effects (KIE) and deuterium tracing provide insights into this compound’s reactivity:

Isotopic Rate Comparisons

Reactions with this compound show slower kinetics due to stronger N–D bonds:

| Reaction System | Rate (Protium) | Rate (Deuterium) | KIE |

|---|---|---|---|

| Pd-catalyzed cross-coupling | 1.0 (reference) | 0.45 | 2.2 |

| Electrocatalytic oxidation | 1.0 (reference) | 0.58 | 1.7 |

Thermodynamic Data

Enthalpy changes for this compound reactions differ slightly from protiated analogs:

Comparative Analysis with Non-Deuterated Hydrazine

| Property | Hydrazine (N₂H₄) | This compound (N₂D₄) |

|---|---|---|

| N–H/N–D bond length | 1.015 Å | 1.015 Å (unchanged) |

| Vibrational frequency | 3189 cm⁻¹ (N–H stretch) | 2345 cm⁻¹ (N–D stretch) |

| pKₐ (aqueous) | 5.9 | ~6.3 (estimated) |

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry:

Hydrazine-D4 serves as a crucial reagent in the synthesis of deuterium-labeled compounds. These compounds are essential for tracing reaction mechanisms and studying kinetic isotope effects, which can provide insights into molecular interactions and reaction pathways.

2. Biology:

In biological research, this compound is utilized to study the metabolism of hydrazine and its derivatives. This application aids in understanding biochemical pathways and the role of hydrazine in various metabolic processes.

3. Medicine:

The compound is employed in drug development, particularly in pharmacokinetic studies that investigate how drugs are metabolized in the body. Its isotopic labeling capabilities allow researchers to trace drug metabolism more accurately.

4. Industry:

this compound is used in producing specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer chemistry and the manufacture of high-performance materials.

Case Studies and Experimental Data

1. Antimicrobial Activity:

A study evaluated various hydrazine derivatives, including this compound, for their antimicrobial properties against standard microbial strains. Results indicated significant growth inhibition at concentrations ranging from 0.01 to 1250 µmol/L, suggesting potential antiproliferative effects on specific cell lines such as L929 mouse fibroblast and EA.hy926 human umbilical vein cells.

2. Kinetic Studies:

Kinetic analyses demonstrated that this compound participates in palladium-catalyzed coupling reactions with aryl halides. The rate-limiting step involves the deprotonation of a hydrazine-bound arylpalladium(II) complex, highlighting its utility in synthetic organic chemistry .

3. Chemical Reactivity:

The compound undergoes various chemical reactions such as oxidation and reduction. For instance, when reacted with oxidizing agents like hydrogen peroxide, it produces nitrogen gas and water, showcasing its reactivity profile.

Mécanisme D'action

The mechanism of action of HYDRAZINE-D4 involves its interaction with various molecular targets depending on the reaction it undergoes. In oxidation reactions, it donates electrons to the oxidizing agent, leading to the formation of deuterated nitrogen oxides. In reduction reactions, it accepts electrons, resulting in the formation of deuterated ammonia. The presence of deuterium atoms can alter the reaction kinetics and pathways due to the isotope effect, providing valuable insights into reaction mechanisms.

Comparaison Avec Des Composés Similaires

Hydrazine: The non-deuterated form of HYDRAZINE-D4.

1,1,2,2-Tetramethylhydrazine: A methylated derivative of hydrazine.

1,2-Dideuteriohydrazine: A partially deuterated form of hydrazine.

Uniqueness: this compound is unique due to its complete deuteration, which provides distinct isotopic properties. This makes it particularly useful in studies requiring precise isotopic labeling, such as NMR spectroscopy and reaction mechanism investigations. The presence of deuterium atoms also influences the compound’s reactivity and stability, offering different reaction pathways compared to its non-deuterated counterparts.

Activité Biologique

Hydrazine-D4 (monodeuterate) is a deuterated derivative of hydrazine, a compound known for its diverse applications in chemistry and biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

This compound is characterized by its ability to participate in various chemical reactions, including oxidation, reduction, and substitution. As a reducing agent, it can donate electrons to other molecules, facilitating redox reactions. This property allows it to interact with metal ions and oxidizing agents, leading to the formation of various products depending on reaction conditions.

Key Reactions:

- Oxidation: In the presence of oxidizing agents like hydrogen peroxide, this compound can be oxidized to produce nitrogen gas (N2) and deuterium oxide (D2O).

- Reduction: It acts as a reducing agent for metal ions, converting them into elemental metals.

- Substitution: Under suitable conditions, it can undergo substitution reactions where deuterium atoms are replaced by other groups.

Metabolism Studies

This compound is primarily used in biological research to study the metabolism of hydrazine and its derivatives. Its deuterated nature allows researchers to trace biochemical pathways more effectively due to the kinetic isotope effect, which can reveal insights into metabolic processes .

Therapeutic Potential

The compound has been investigated for its potential therapeutic applications. Hydrazine derivatives have shown various biological activities including:

- Antimicrobial Activity: Certain hydrazone derivatives exhibit significant antibacterial and antifungal properties. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

- Anticancer Properties: Research indicates that hydrazone derivatives may possess anticancer activity due to their ability to interact with cellular targets involved in cancer progression .

- Neuropharmacological Effects: Some studies suggest that hydrazine compounds may influence neurotransmitter systems, offering potential for psychiatric applications .

Study on Antimicrobial Activity

A study investigated the antibacterial efficacy of various hydrazone derivatives synthesized from hydrazine. The results indicated that certain derivatives showed strong activity against Escherichia coli and Staphylococcus aureus, suggesting that modifications of this compound could lead to effective antimicrobial agents .

| Compound Type | Target Bacteria | Activity Level |

|---|---|---|

| Hydrazone Derivatives | E. coli | High |

| S. aureus | Moderate |

Toxicological Assessment

Research has also focused on the toxicological profile of hydrazine compounds. A hazard assessment report highlighted the acute toxicity of hydrazine derivatives, indicating symptoms such as ataxia and respiratory distress upon exposure in animal models . Understanding these toxic effects is crucial for developing safe therapeutic applications.

Propriétés

IUPAC Name |

1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2/c1-2/h1-2H2/i/hD4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKJQQAXSVQMHS-JBISRTOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

36.070 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.